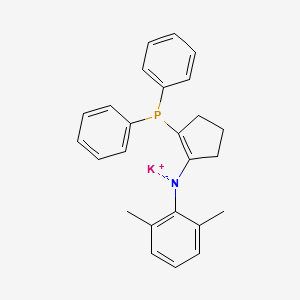
potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide is a complex organophosphorus compound It features a potassium cation coordinated to an amide anion, which is further substituted with a 2,6-dimethylphenyl group and a 2-(diphenylphosphino)cyclopent-1-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide typically involves the reaction of 2,6-dimethylphenylamine with a cyclopent-1-en-1-yl derivative in the presence of a diphenylphosphine reagent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The potassium cation is introduced through the use of potassium tert-butoxide or potassium hydride as a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of substituted amides.
科学的研究の応用
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
作用機序
The mechanism by which potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide exerts its effects involves coordination to metal centers in catalytic processes. The diphenylphosphino group acts as a strong electron-donating ligand, stabilizing the metal center and facilitating various catalytic cycles. The amide group can also participate in hydrogen bonding and other interactions, influencing the overall reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide: is similar to other organophosphorus compounds such as:
Uniqueness
What sets this compound apart is its unique combination of a cyclopent-1-en-1-yl group and a diphenylphosphino group, providing distinct steric and electronic properties. This makes it particularly effective in specific catalytic applications where traditional phosphine ligands may not perform as well.
特性
分子式 |
C25H25KNP |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
potassium;(2,6-dimethylphenyl)-(2-diphenylphosphanylcyclopenten-1-yl)azanide |
InChI |
InChI=1S/C25H25NP.K/c1-19-11-9-12-20(2)25(19)26-23-17-10-18-24(23)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22;/h3-9,11-16H,10,17-18H2,1-2H3;/q-1;+1 |
InChIキー |
FRPYRVZENYZXFB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)[N-]C2=C(CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















